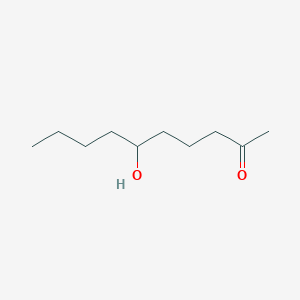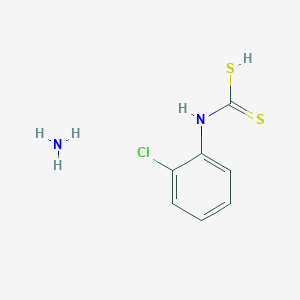
Azane;(2-chlorophenyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;(2-chlorophenyl)carbamodithioic acid is a compound that combines the properties of azanes and carbamodithioic acids. Azanes are acyclic, saturated hydronitrogens consisting only of hydrogen and nitrogen atoms with single bonds . The (2-chlorophenyl)carbamodithioic acid component introduces a phenyl ring substituted with chlorine and a carbamodithioic acid group, which is known for its sulfur-containing functional groups.
Preparation Methods
The synthesis of Azane;(2-chlorophenyl)carbamodithioic acid typically involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often followed by purification steps such as recrystallization to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Azane;(2-chlorophenyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the carbamodithioic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Azane;(2-chlorophenyl)carbamodithioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound’s sulfur-containing groups make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for diseases involving oxidative stress and inflammation is ongoing.
Mechanism of Action
The mechanism of action of Azane;(2-chlorophenyl)carbamodithioic acid involves its interaction with molecular targets through its sulfur-containing functional groups. These groups can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The phenyl ring and chlorine atom may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar compounds to Azane;(2-chlorophenyl)carbamodithioic acid include other carbamodithioic acids and azanes. For example:
(2-bromophenyl)carbamodithioic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
(2-chlorophenyl)thiourea: Contains a thiourea group instead of a carbamodithioic acid group, leading to different chemical properties and applications. This compound is unique due to its combination of azane and carbamodithioic acid properties, providing a versatile platform for various chemical and biological studies
Properties
CAS No. |
66065-30-3 |
|---|---|
Molecular Formula |
C7H9ClN2S2 |
Molecular Weight |
220.7 g/mol |
IUPAC Name |
azane;(2-chlorophenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H6ClNS2.H3N/c8-5-3-1-2-4-6(5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3 |
InChI Key |
PDBRGWLOCYAXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)S)Cl.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



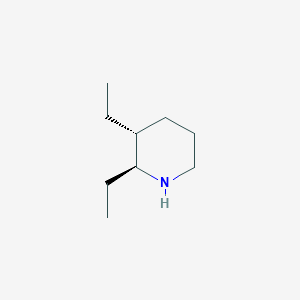

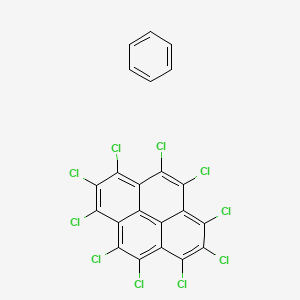
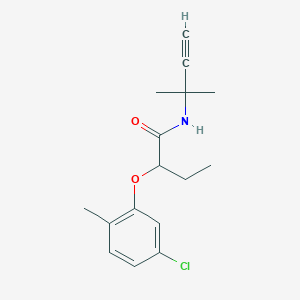
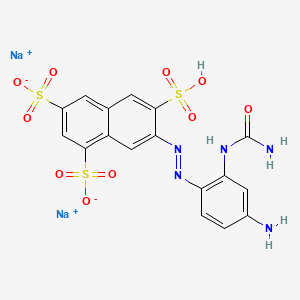

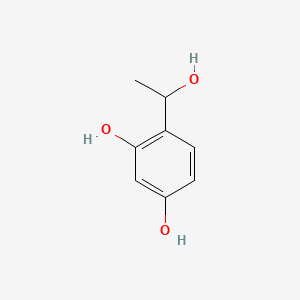
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
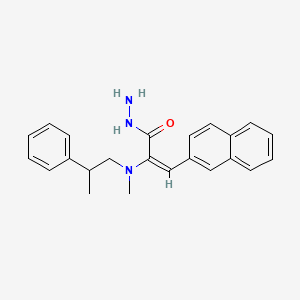
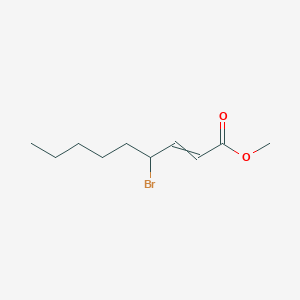
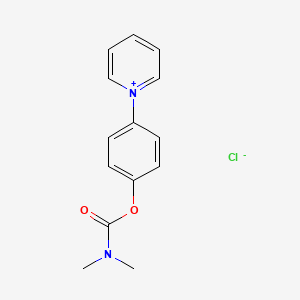
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
